molecular formula C16H15Cl2NOS B2934741 N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide CAS No. 895466-98-5

N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2934741
CAS No.: 895466-98-5
M. Wt: 340.26
InChI Key: RATMKZDEZYDKGF-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides It features a dichlorophenyl group and a p-tolylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide typically involves the reaction of 2,3-dichloroaniline with p-tolylthiol in the presence of a suitable coupling agent. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: The reaction may be carried out at room temperature or under reflux conditions.

    Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-3-(p-tolylthio)acetamide
  • N-(2,3-dichlorophenyl)-3-(p-tolylthio)butanamide
  • N-(2,3-dichlorophenyl)-3-(p-tolylthio)pentanamide

Uniqueness

N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-5-7-12(8-6-11)21-10-9-15(20)19-14-4-2-3-13(17)16(14)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMKZDEZYDKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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